molecular formula C15H23N3O3 B11243966 N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11243966
M. Wt: 293.36 g/mol
InChI Key: VMDZBHBLQNOUPW-UHFFFAOYSA-N
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Description

“N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide” is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a cycloheptapyridazine ring system, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide” typically involves multiple steps:

    Formation of the Cycloheptapyridazine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the Methoxypropyl Group: This step may involve nucleophilic substitution reactions using 3-methoxypropyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include methoxypropyl aldehyde or methoxypropyl carboxylic acid.

    Reduction: Products may include alcohol derivatives of the original compound.

    Substitution: Products may include substituted acetamide derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

Biology

In biological research, the compound may be used to study the effects of cycloheptapyridazine derivatives on cellular processes.

Medicine

The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry

In industrial applications, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide” likely involves interaction with specific molecular targets such as enzymes or receptors. The cycloheptapyridazine ring system may play a key role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptapyridazine Derivatives: Compounds with similar ring systems that may exhibit comparable biological activity.

    Acetamide Derivatives: Compounds with acetamide groups that may have similar chemical reactivity.

Uniqueness

The unique combination of the cycloheptapyridazine ring and the methoxypropyl group in “N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide” may confer distinct biological properties and chemical reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C15H23N3O3/c1-21-9-5-8-16-14(19)11-18-15(20)10-12-6-3-2-4-7-13(12)17-18/h10H,2-9,11H2,1H3,(H,16,19)

InChI Key

VMDZBHBLQNOUPW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C(=O)C=C2CCCCCC2=N1

Origin of Product

United States

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